H-D-Tyr(tbu)-allylesterhcl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

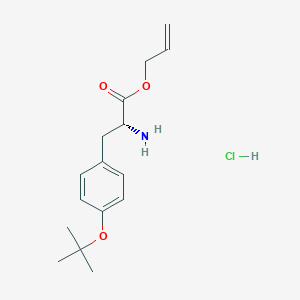

H-D-Tyr(tbu)-allylesterhcl, also known as O-tert-Butyl-D-tyrosine allyl ester hydrochloride, is a compound with the molecular formula C16H24ClNO3 and a molecular weight of 313.82 g/mol . This compound is a derivative of D-tyrosine, where the hydroxyl group of the tyrosine is protected by a tert-butyl group, and the carboxyl group is esterified with an allyl group. It is commonly used in peptide synthesis and as a building block in organic chemistry.

Métodos De Preparación

The synthesis of H-D-Tyr(tbu)-allylesterhcl involves several steps:

Protection of the Hydroxyl Group: The hydroxyl group of D-tyrosine is protected using tert-butyl chloride in the presence of a base such as triethylamine. This forms O-tert-butyl-D-tyrosine.

Esterification: The carboxyl group of O-tert-butyl-D-tyrosine is esterified with allyl alcohol in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to form the allyl ester.

Hydrochloride Formation: The final product, this compound, is obtained by treating the allyl ester with hydrochloric acid.

Análisis De Reacciones Químicas

H-D-Tyr(tbu)-allylesterhcl undergoes various chemical reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.

Reduction: Reduction of the allyl group can lead to the formation of saturated derivatives.

Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution, leading to the formation of different derivatives.

Aplicaciones Científicas De Investigación

H-D-Tyr(tbu)-allylesterhcl has several applications in scientific research:

Peptide Synthesis: It is used as a building block in the synthesis of peptides, particularly in the protection of tyrosine residues.

Drug Development: The compound is used in the synthesis of drug candidates, where the protected tyrosine residue is crucial for the biological activity of the drug.

Bioconjugation: It is used in the conjugation of peptides and proteins with other molecules, such as fluorescent labels or drugs, for various biochemical assays.

Mecanismo De Acción

The mechanism of action of H-D-Tyr(tbu)-allylesterhcl primarily involves its role as a protected amino acid derivative. The tert-butyl group protects the hydroxyl group of tyrosine from unwanted reactions during peptide synthesis. The allyl ester group can be selectively cleaved under mild conditions, allowing for the controlled release of the free tyrosine residue. This selective protection and deprotection strategy is crucial in the synthesis of complex peptides and proteins .

Comparación Con Compuestos Similares

H-D-Tyr(tbu)-allylesterhcl can be compared with other protected tyrosine derivatives:

Fmoc-D-Tyr(tBu)-OH: This compound uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection instead of an allyl ester. It is commonly used in solid-phase peptide synthesis.

Boc-D-Tyr(tBu)-OH: This compound uses a tert-butoxycarbonyl (Boc) group for protection. It is also used in peptide synthesis but requires different deprotection conditions.

Z-D-Tyr(tBu)-OH: This compound uses a benzyloxycarbonyl (Z) group for protection.

This compound is unique due to its combination of tert-butyl and allyl ester protection, providing specific advantages in selective deprotection and functionalization strategies.

Actividad Biológica

H-D-Tyr(tbu)-allylesterhcl is a compound derived from tyrosine, specifically modified to include a t-butyl (tbu) protecting group and an allyl ester functionality. This compound has garnered attention in biochemical research due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C16H24ClNO3

- Molecular Weight : 307.82 g/mol

- CAS Number : 56777045

- PubChem CID : 56777045

The structure of this compound includes a phenolic hydroxyl group typical of tyrosine, which is crucial for its biological activity. The t-butyl group serves as a protecting group that enhances the stability of the compound during synthesis and storage.

This compound primarily acts by modulating various biochemical pathways. Its mechanism can be summarized as follows:

- Inhibition of Tyrosine Hydroxylase : This enzyme is crucial for the biosynthesis of catecholamines. This compound has been shown to inhibit tyrosine hydroxylase, thereby affecting dopamine and norepinephrine levels in neuronal tissues .

- Antioxidant Properties : The compound exhibits antioxidant activity, which helps mitigate oxidative stress in cells. This property is particularly beneficial in neuroprotective applications .

- Influence on Cell Signaling : By interacting with signaling pathways, this compound may influence gene expression related to stress responses and cell survival .

1. Neuroprotective Effects

Research indicates that this compound can protect neuronal cells from oxidative damage. In vitro studies have demonstrated that this compound reduces cell death in models of neurodegeneration by scavenging free radicals and enhancing cellular resilience .

2. Anti-inflammatory Properties

The compound has been observed to modulate inflammatory responses in various cell types. It inhibits the production of pro-inflammatory cytokines, which suggests potential applications in treating inflammatory diseases .

3. Anticancer Activity

This compound shows promise as an anticancer agent due to its ability to induce apoptosis in cancer cells. Studies have reported that it selectively targets cancerous tissues while sparing normal cells, likely due to differential uptake mechanisms in malignant versus healthy tissues .

Research Findings and Case Studies

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption characteristics, particularly when administered orally or via injection. The presence of the t-butyl group enhances its lipophilicity, facilitating better membrane permeability and bioavailability. However, further studies are needed to fully characterize its metabolism and elimination pathways.

Propiedades

IUPAC Name |

prop-2-enyl (2R)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3.ClH/c1-5-10-19-15(18)14(17)11-12-6-8-13(9-7-12)20-16(2,3)4;/h5-9,14H,1,10-11,17H2,2-4H3;1H/t14-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFOSDWVNYYLBH-PFEQFJNWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OCC=C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@H](C(=O)OCC=C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218962-74-4 |

Source

|

| Record name | D-Tyrosine, O-(1,1-dimethylethyl)-, 2-propen-1-yl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=218962-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.